molecular formula C16H14N2O3S B7743180 MFCD02960492

MFCD02960492

Cat. No.: B7743180
M. Wt: 314.4 g/mol
InChI Key: AEWDMEJCOMCECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02960492 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02960492 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve high yields and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02960492 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Palladium on carbon and platinum catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD02960492 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MFCD02960492 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Conclusion

This compound is a compound with significant potential in multiple domains. Understanding its synthesis, reactions, applications, and mechanism of action can pave the way for new discoveries and innovations. Further research will continue to uncover its full potential and broaden its applications.

Properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-12(16(20)21)18-9-17-14-11(15(18)19)8-13(22-14)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWDMEJCOMCECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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